Ticagrelor -

Ticagrelor

Catalog Number: EVT-8945385
CAS Number:
Molecular Formula: C23H28F2N6O4S
Molecular Weight: 522.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Ticagrelor was developed by AstraZeneca and received approval from the U.S. Food and Drug Administration in 2011. The compound is marketed under the brand name Brilinta and is recognized for its rapid onset and reversible action compared to other antiplatelet drugs like clopidogrel.

Classification

Ticagrelor is classified as a P2Y12 receptor antagonist. It selectively inhibits the P2Y12 receptor on platelets, which is crucial for platelet activation and aggregation, thereby preventing thrombus formation.

Synthesis Analysis

Methods

The synthesis of ticagrelor involves several key steps that include the construction of various intermediates. A notable synthesis route begins with the condensation of pyrimidine amine derivatives with cyclopentyl derivatives in ethylene glycol, followed by the formation of a triazole compound through diazotization. This method has been optimized for safety and efficiency, achieving yields as high as 85-90% with high purity levels (99.78%) using high-performance liquid chromatography (HPLC) for purification .

Technical Details

  1. Condensation: Pyrimidine amine derivative reacts with cyclopentyl derivative.
  2. Triazole Formation: Diazotization using a safer reagent to form the triazole ring.
  3. Final Steps: Condensation with cyclopropylamine followed by deprotection to yield ticagrelor.

Each reaction step has been meticulously optimized to avoid hazardous conditions, such as high pressure or temperature, thus ensuring a safer production environment .

Molecular Structure Analysis

Structure

The molecular formula of ticagrelor is C16H20F3N5O4S, and its structural formula includes a triazole ring fused with a pyrimidine structure. The presence of fluorine atoms enhances its pharmacological properties.

Data

  • Molecular Weight: 388.42 g/mol
  • Chemical Structure:
C16H20F3N5O4S\text{C}_{16}\text{H}_{20}\text{F}_3\text{N}_5\text{O}_4\text{S}

The stereochemistry around the chiral centers is critical for its biological activity .

Chemical Reactions Analysis

Reactions

Ticagrelor undergoes various chemical reactions during its synthesis, including:

  • Nitration: A critical step for forming key intermediates.
  • Reduction: Often involves converting nitro groups into amines.
  • Cyclization: Essential for constructing the triazole ring.

These reactions are carefully controlled to maximize yield while minimizing by-products and impurities .

Technical Details

Each reaction stage has been characterized using spectroscopic methods to confirm the formation of intermediates and final products, ensuring high purity and efficacy in the final compound .

Mechanism of Action

Process

Ticagrelor acts by reversibly binding to the P2Y12 receptor on platelets. This inhibition prevents adenosine diphosphate from activating platelets, thereby reducing platelet aggregation.

Data

Studies indicate that ticagrelor's effects can be observed within 30 minutes post-administration, with peak effects occurring at approximately 2 hours. Its reversible nature allows for quicker recovery of platelet function compared to irreversible antagonists like clopidogrel .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white crystalline powder.
  • Solubility: Soluble in methanol and acetonitrile; slightly soluble in water.
  • Melting Point: Approximately 140°C.

Chemical Properties

Applications

Scientific Uses

Ticagrelor is primarily used in clinical settings for:

  • Reducing the risk of thrombotic cardiovascular events in patients with acute coronary syndrome.
  • Secondary prevention in patients with a history of myocardial infarction.

Research continues into its potential applications in other cardiovascular conditions and its interactions with other therapeutic agents .

Pharmacological Mechanisms of Action

Molecular Targeting of P2Y12 Receptor

Ticagrelor (chemical formula: C₂₃H₂₈F₂N₆O₄S) is a cyclopentyltriazolopyrimidine-class antiplatelet agent that acts as a direct, selective antagonist of the P2Y₁₂ receptor on platelet membranes. Unlike thienopyridine agents (e.g., clopidogrel, prasugrel), ticagrelor is not a prodrug and requires no metabolic activation to exert its pharmacological effects [1] [5] [9]. It binds reversibly to the P2Y₁₂ receptor, a G-protein-coupled receptor (GPCR) critical for adenosine diphosphate (ADP)-mediated platelet activation. The drug's affinity for the human P2Y₁₂ receptor is exceptionally high, with a dissociation constant (Kd) in the nanomolar range [2]. Structurally, ticagrelor penetrates deeply into the receptor's orthosteric binding pocket, forming hydrogen bonds with residues including Lys80, Thr105, Ser156, Gln263, and Arg256, while leveraging hydrophobic interactions with Phe106, Leu155, and Leu284 [6] [10].

Table 1: Key Binding Characteristics of Ticagrelor at P2Y₁₂ Receptor

ParameterValueSignificance
Binding Kinetics (Kon)(1.1 ± 0.2) × 10⁻⁴ nm⁻¹ s⁻¹Rapid receptor association
Binding Kinetics (Koff)(8.7 ± 1.4) × 10⁻⁴ s⁻¹Slower dissociation than ADP
Dissociation Constant (Ki)0.33 ± 0.04 nM ([¹²⁵I]AZ11931285)Subnanomolar affinity for P2Y₁₂
Protein Binding>99.7%Limits free plasma concentration

Allosteric Antagonism and Reversible Binding Dynamics

Ticagrelor exhibits non-competitive antagonism against ADP, binding to a site distinct from ADP’s orthosteric binding pocket. This unique mechanism allows ticagrelor to inhibit ADP-induced signaling without displacing ADP itself (Ki > 10 μM for [³H]ADP displacement) [2] [6]. Radioligand studies confirm ticagrelor competes with the synthetic ADP analog [³³P]2MeS-ADP (Ki = 4.3 ± 1.3 nM) but adopts an allosteric binding mode that induces conformational changes in the receptor [2]. Despite being classified as a reversible antagonist, ticagrelor displays prolonged receptor occupancy due to its deep penetration into the binding pocket. Washout experiments in human platelets and cell-based assays demonstrate that ADP cannot restore P2Y₁₂ function after ticagrelor exposure, even after extensive washing, indicating kinetics akin to irreversible binding [6]. Molecular dynamics simulations reveal ticagrelor’s cyclopentyl-diol chain anchors it more deeply than other antagonists, sterically hindering ADP’s access [6] [10].

Inhibition of ADP-Mediated Platelet Activation Pathways

By blocking P2Y₁₂, ticagrelor disrupts key downstream signaling pathways:

  • Gi Protein Coupling: Prevents ADP-induced inhibition of adenylyl cyclase, preserving intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP inhibits platelet activation by phosphorylating vasodilator-stimulated phosphoprotein (VASP) [1] [5].
  • PI3K/Akt Pathway: Suppresses phosphatidylinositol 3-kinase (PI3K) and protein kinase B (Akt) activation, critical for sustained platelet aggregation and granule secretion [1] [10].
  • Potassium Channel Regulation: Inhibits ADP-triggered potassium efflux, stabilizing platelet membrane potential [1].

This multi-pathway inhibition translates to potent inhibition of platelet aggregation (IPA). Pharmacodynamic studies show IPA >90% within 2–4 hours of a 180-mg loading dose, with near-complete suppression of ADP-induced aggregation (20 μM ADP) [5] [7].

Table 2: Pharmacodynamic Profile of Ticagrelor

ParameterValue (90 mg Twice Daily)Clinical Implication
Onset of IPA (180 mg LD)1.5–3.0 hoursRapid antiplatelet effect
Peak IPA (Final Aggregation)99% at 4 hoursSuperior to clopidogrel (35–59%)
IPA at 12 hours91–95%Sustained effect with twice-daily dosing
Offset (Half-life)Plasma t½: 8–12 hoursFunctional recovery in ~5 days

Non-Canonical Signaling via Nucleotide Transporter Inhibition

Beyond P2Y₁₂ blockade, ticagrelor inhibits the equilibrative nucleoside transporter 1 (ENT1) on erythrocytes and endothelial cells [5] [7] [9]. ENT1 normally clears extracellular adenosine, a purine nucleoside with vasodilatory and anti-inflammatory properties. By blocking ENT1, ticagrelor:

  • Elevates extracellular adenosine concentrations by 30–60% [9].
  • Prolongs adenosine’s half-life in circulation [7].
  • Amplifies adenosine-induced coronary vasodilation, evidenced by increased myocardial blood flow in ischemic models [9].

This ENT1 inhibition represents a non-canonical, pleiotropic effect distinct from other P2Y₁₂ antagonists.

Pharmacodynamic Modulation of Adenosine Signaling

The ENT1-mediated adenosine potentiation underlies several cardioprotective effects:

  • Coronary Vasodilation: Adenosine activates A2A receptors on vascular smooth muscle, increasing coronary blood flow and reducing microvascular resistance [7] [9].
  • Anti-inflammatory Effects: Adenosine suppresses neutrophil oxidative burst and cytokine release (e.g., IL-6, TNF-α), attenuating post-infarction inflammation [7].
  • Platelet Inhibition Synergy: Adenosine itself inhibits platelet aggregation via A2A receptors, augmenting ticagrelor’s primary antiplatelet action [9].

However, elevated adenosine also contributes to ticagrelor’s non-hemorrhagic side effects, notably dyspnea (via bronchial A2B/A3 receptor activation) [7].

Properties

Product Name

Ticagrelor

IUPAC Name

3-[7-[[2-(3,4-difluorophenyl)cyclopropyl]amino]-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol

Molecular Formula

C23H28F2N6O4S

Molecular Weight

522.6 g/mol

InChI

InChI=1S/C23H28F2N6O4S/c1-2-7-36-23-27-21(26-15-9-12(15)11-3-4-13(24)14(25)8-11)18-22(28-23)31(30-29-18)16-10-17(35-6-5-32)20(34)19(16)33/h3-4,8,12,15-17,19-20,32-34H,2,5-7,9-10H2,1H3,(H,26,27,28)

InChI Key

OEKWJQXRCDYSHL-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=NC(=C2C(=N1)N(N=N2)C3CC(C(C3O)O)OCCO)NC4CC4C5=CC(=C(C=C5)F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.